Oxetane-2-carbaldehyde
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Overview
Description
Oxetane-2-carbaldehyde is a chemical compound that features a four-membered ring structure containing three carbon atoms and one oxygen atom, with an aldehyde functional group attached to the second carbon atom. This compound is of significant interest in organic chemistry due to its unique ring strain and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxetane-2-carbaldehyde can be synthesized through several methods, including:
Epoxide Ring Opening: One common method involves the ring opening of epoxides using trimethyloxosulfonium ylide.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of suitable precursors, such as 3-chloropropyl acetate, in the presence of a strong base like potassium hydroxide at elevated temperatures.
Paternò–Büchi Reaction: This photochemical reaction involves the cycloaddition of a carbonyl compound with an alkene to form the oxetane ring.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing by-products. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxetane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products
Oxidation: Oxetane-2-carboxylic acid.
Reduction: Oxetane-2-methanol.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
Oxetane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of oxetane-2-carbaldehyde involves its reactivity due to the ring strain in the four-membered oxetane ring. This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions that form more stable products. The aldehyde group also participates in various reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Oxetane-2-carbaldehyde can be compared with other similar compounds such as:
Oxetane: The parent compound without the aldehyde group, used in similar synthetic applications.
Azetidine-2-carbaldehyde: A four-membered ring containing nitrogen instead of oxygen, with different reactivity and applications.
Thietane-2-carbaldehyde: A sulfur-containing analogue with distinct chemical properties.
This compound is unique due to its combination of ring strain and the presence of an aldehyde group, which provides a distinct set of reactivity and applications compared to its analogues .
Properties
Molecular Formula |
C4H6O2 |
---|---|
Molecular Weight |
86.09 g/mol |
IUPAC Name |
oxetane-2-carbaldehyde |
InChI |
InChI=1S/C4H6O2/c5-3-4-1-2-6-4/h3-4H,1-2H2 |
InChI Key |
WDXAOIHMPDWQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1C=O |
Origin of Product |
United States |
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